molecular formula C10H18BrN3O B13630582 4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine

4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13630582
M. Wt: 276.17 g/mol
InChI Key: NQIBWJRSGFOFSF-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and an isopentyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Alkylation: The isopentyloxyethyl group can be introduced through an alkylation reaction using appropriate alkyl halides and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination under radical conditions.

    Potassium Carbonate: Used as a base in alkylation reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

    Substituted Pyrazoles: Formed through substitution reactions.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the isopentyloxyethyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler analog without the isopentyloxyethyl group.

    1-(2-(Isopentyloxy)ethyl)-1H-pyrazole: Lacks the bromine atom.

Uniqueness

4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine is unique due to the combination of the bromine atom and the isopentyloxyethyl group, which can impart distinct chemical and biological properties compared to its analogs .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H18BrN3O

Molecular Weight

276.17 g/mol

IUPAC Name

4-bromo-1-[2-(3-methylbutoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H18BrN3O/c1-8(2)3-5-15-6-4-14-7-9(11)10(12)13-14/h7-8H,3-6H2,1-2H3,(H2,12,13)

InChI Key

NQIBWJRSGFOFSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCCN1C=C(C(=N1)N)Br

Origin of Product

United States

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